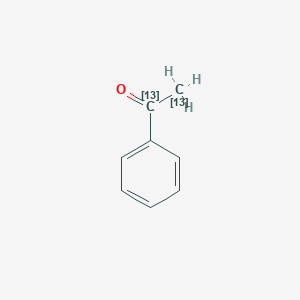

Acetophenone-1,2-13C2

描述

The exact mass of the compound Acetophenone-alpha,beta-13C2 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-phenyl(1,2-13C2)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-SPBYTNOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583901 | |

| Record name | 1-Phenyl(~13~C_2_)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190314-15-9 | |

| Record name | 1-Phenyl(~13~C_2_)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 190314-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Acetophenone-1,2-13C2 and its chemical properties

Introduction

Acetophenone-1,2-13C2 is a stable isotope-labeled form of acetophenone (B1666503), the simplest aromatic ketone.[1] In this compound, the two carbon atoms of the acetyl group are replaced with the carbon-13 (¹³C) isotope.[2] This specific labeling makes it a powerful tool in various scientific research applications, particularly for tracing the metabolic fate of acetophenone and its derivatives in biological systems.[2] Its use is prominent in mechanistic studies of organic reactions, metabolic pathway analysis, and as an internal standard for quantitative analyses.[2][3] The dual labeling provides a distinct M+2 peak in mass spectrometry and enhances signal resolution in ¹³C NMR, facilitating precise detection and quantification.[2]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. These properties are largely similar to unlabeled acetophenone, with the primary difference being the increased molecular weight due to the presence of two ¹³C isotopes.

| Property | Value |

| Molecular Formula | C₆H₅¹³CO¹³CH₃[4] |

| Molecular Weight | 122.13 g/mol [3][4][5] |

| CAS Number | 190314-15-9[4][5] |

| Appearance | Colorless, viscous liquid[1] |

| Melting Point | 19-20 °C (lit.)[4][5] |

| Boiling Point | 202 °C (lit.)[4][5] |

| Density | 1.047 g/mL at 25 °C[4][5] |

| Flash Point | 76.0 °C (168.8 °F) - closed cup[4] |

| Refractive Index | n20/D 1.5325 (lit.)[4] |

| Isotopic Purity | 99 atom % ¹³C[4] |

| Mass Shift | M+2[4] |

Synthesis of this compound

The most common method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[2] This involves reacting benzene (B151609) with doubly labeled [1,2-¹³C₂]acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] The ¹³C-labeled acetyl chloride is typically prepared from doubly labeled [1,2-¹³C₂]acetic acid.[2]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound from [1,2-¹³C₂]acetyl chloride and benzene.

Materials:

-

[1,2-¹³C₂]acetyl chloride

-

Benzene

-

Aluminum chloride (AlCl₃), anhydrous

-

Dry diethyl ether

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, suspend anhydrous AlCl₃ in dry benzene.

-

Cool the mixture in an ice bath to maintain a controlled temperature.

-

Slowly add a solution of [1,2-¹³C₂]acetyl chloride in dry benzene to the cooled suspension with continuous stirring. The slow addition is crucial to control the exothermic reaction and prevent side reactions or isotopic scrambling.[2]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture onto crushed ice and add dilute HCl to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and again with water.

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the solvent by distillation to obtain crude this compound.

-

Purify the product by vacuum distillation.

Key Reaction Parameters:

| Parameter | Condition/Reagent | Purpose |

| Reactants | Benzene, [1,2-¹³C₂]acetyl chloride | Formation of the carbon-carbon bond[2] |

| Catalyst | Aluminum chloride (AlCl₃) | Lewis acid to activate the acyl chloride[2] |

| Temperature | 0-5 °C during addition | To control the exothermic reaction and prevent side reactions[2] |

| Solvent | Benzene (reactant and solvent) | Reaction medium |

Applications in Drug Development and Research

This compound is a versatile tool in scientific inquiry, particularly in understanding metabolic processes and reaction mechanisms.

Metabolic Pathway Analysis

A primary application of this compound is to trace the metabolic fate of acetophenone and related aromatic ketones in biological systems.[2] By introducing the ¹³C-labeled compound into a cell culture or organism, researchers can track the incorporation of the labeled carbons into downstream metabolites using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] This allows for the mapping and quantification of metabolic pathways.[2] For example, it has been used to study the metabolism of aromatic ketones in human liver cell lines like HepG2.[2]

Caption: Experimental workflow for metabolic tracing studies.

Experimental Protocol: Metabolic Tracing in HepG2 Cells

This protocol describes a typical experiment to trace the metabolism of this compound in a liver cell line.

Materials:

-

HepG2 cells

-

Cell culture medium

-

This compound solution (sterile)

-

Methanol (B129727), ice-cold

-

Water, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Formic acid

Procedure:

-

Cell Culture: Culture HepG2 cells to a desired confluency in appropriate culture plates.

-

Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound (e.g., 0.1–10 mM).[2]

-

Incubation: Incubate the cells for a set period (e.g., 24-48 hours) to allow for the uptake and metabolism of the labeled compound.[2]

-

Metabolite Extraction:

-

Aspirate the medium (for extracellular metabolites).

-

Wash the cells with ice-cold saline.

-

Add ice-cold 80% methanol to the cells to quench metabolism and extract intracellular metabolites.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Sample Preparation: Combine and prepare the extracellular and intracellular fractions for analysis. This may involve drying and reconstituting the samples in a suitable solvent.

-

LC-MS/MS Analysis:

-

Inject the prepared samples into an LC-MS/MS system.

-

Separate the metabolites using a suitable chromatography column and gradient.

-

Set the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of expected labeled metabolites (i.e., metabolites with a mass two units higher than their unlabeled counterparts).[2]

-

-

Data Interpretation: Analyze the resulting data to identify and quantify the ¹³C-labeled metabolites. The degree of ¹³C incorporation provides a quantitative measure of the metabolic flux through specific pathways.[2]

Mechanistic and Biosynthesis Studies

In organic chemistry, this compound is used to elucidate reaction mechanisms by tracing the path of the labeled carbon atoms.[2] For instance, it can provide insights into reactions like the Claisen-Schmidt condensation.[2] Similarly, it aids in understanding the biosynthesis of natural products by revealing how precursor molecules are assembled.[2]

Use as an Internal Standard

Due to its distinct mass, this compound is an excellent internal standard for the accurate quantification of unlabeled acetophenone in various samples using techniques like GC-MS or LC-MS.[3]

Analytical Characterization

The isotopic labels in this compound are key to its utility and are primarily detected by mass spectrometry and NMR spectroscopy.

Mass Spectrometry (MS)

In mass spectrometry, the presence of two ¹³C atoms results in a molecular ion peak that is two mass units higher (M+2) than the unlabeled compound.[2] This distinct mass shift allows for the clear and unambiguous detection of the labeled molecule and its metabolites, even in complex biological matrices.[2] LC-MS/MS is particularly powerful for this application due to its high sensitivity and specificity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The dual ¹³C labeling enhances the signal in ¹³C NMR spectroscopy, making it easier to observe the labeled carbon atoms.[2] Advanced NMR techniques can be used to confirm the structure and labeling pattern:

-

¹³C-¹H Correlation Spectroscopy (HSQC/HMBC): HSQC experiments can show the correlation between the methyl protons and the labeled C2 carbon. HMBC experiments can reveal correlations from the methyl protons to the labeled C1 carbonyl carbon, confirming the connectivity within the acetyl group.[2]

References

A Deep Dive into Acetophenone-1,2-¹³C₂: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and applications of Acetophenone-1,2-¹³C₂ in scientific research. This isotopically labeled compound serves as a powerful tool in metabolic pathway analysis, mechanistic studies of organic reactions, and as a robust internal standard for quantitative analysis. This guide provides detailed experimental protocols, data presentation, and visual workflows to facilitate its effective use in the laboratory.

Core Principles of ¹³C Isotope Labeling

Stable isotope labeling with Carbon-13 (¹³C) is a non-radioactive method to trace the fate of molecules in biological or chemical systems. By replacing the common ¹²C atoms with the heavier ¹³C isotope at specific positions, researchers can track the incorporation and transformation of these labeled molecules. Acetophenone-1,2-¹³C₂, with its two labeled carbons in the acetyl group, is particularly useful for monitoring the integrity of this functional group through various reactions and metabolic processes. The primary analytical techniques for detecting ¹³C-labeled compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Key Research Applications

The strategic placement of the ¹³C labels in Acetophenone-1,2-¹³C₂ makes it a versatile tool for a range of applications:

-

Metabolic Pathway Analysis : Researchers utilize Acetophenone-1,2-¹³C₂ to trace the metabolic fate of acetophenone (B1666503) and related aromatic ketones in biological systems. For example, it can be used to study the metabolism of L-phenylalanine to acetophenone in plants or to investigate the biotransformation of aromatic ketones in human liver cell lines like HepG2.[1] By tracking the ¹³C atoms, scientists can elucidate metabolic pathways and quantify metabolic flux.

-

Mechanistic Studies in Organic Chemistry : In the field of organic chemistry, this labeled compound is instrumental in elucidating reaction mechanisms. For instance, it can be employed to trace the movement of carbon atoms during reactions like the Claisen-Schmidt condensation, providing detailed insights into the reaction's step-by-step process.[1]

-

Internal Standard for Quantitative Analysis : Acetophenone-1,2-¹³C₂ serves as an excellent internal standard for quantitative analysis by NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its chemical and physical properties are nearly identical to the unlabeled analyte, but it is distinguishable by its mass. This allows for accurate correction of sample loss during preparation and variations in instrument response.

Data Presentation: Quantitative Analysis

The use of isotopically labeled internal standards like Acetophenone-1,2-¹³C₂ significantly improves the accuracy and precision of quantitative LC-MS/MS analysis by compensating for matrix effects. The following table illustrates a hypothetical comparison of performance metrics for the quantification of unlabeled acetophenone with and without a ¹³C-labeled internal standard.

| Performance Metric | Unlabeled Acetophenone (External Standard Calibration) | Unlabeled Acetophenone with Acetophenone-1,2-¹³C₂ (Internal Standard Calibration) |

| Linearity (R²) | 0.995 | > 0.999 |

| Accuracy (% Bias) | ± 15-20% | < ± 5% |

| Precision (%RSD) | 10-15% | < 5% |

| Limit of Quantification (LOQ) | 5 ng/mL | 1 ng/mL |

| Matrix Effect (% Suppression/Enhancement) | Variable (up to 50%) | Compensated (< 5% variation) |

This table presents illustrative data to highlight the expected improvements when using a stable isotope-labeled internal standard.

Experimental Protocols

Synthesis of Acetophenone-1,2-¹³C₂ via Friedel-Crafts Acylation

The synthesis of Acetophenone-1,2-¹³C₂ is commonly achieved through the Friedel-Crafts acylation of benzene (B151609) with [1,2-¹³C₂]acetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][3]

Materials:

-

Benzene (anhydrous)

-

[1,2-¹³C₂]Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

Reaction Setup : In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube.

-

Catalyst and Solvent : Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane.

-

Addition of Benzene : Add anhydrous benzene to the mixture and stir.

-

Addition of Labeled Acetyl Chloride : Slowly add [1,2-¹³C₂]acetyl chloride to the stirring mixture. The reaction is exothermic and will produce HCl gas, which should be vented through the drying tube.

-

Reaction : After the addition is complete, gently heat the mixture to reflux for approximately 30-60 minutes to drive the reaction to completion.

-

Quenching : Cool the reaction mixture in an ice bath. Slowly and carefully pour the mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, 10% NaOH solution, and again with water.

-

Drying and Solvent Removal : Dry the organic layer over anhydrous MgSO₄, filter, and remove the dichloromethane solvent by rotary evaporation.

-

Purification : Purify the resulting crude Acetophenone-1,2-¹³C₂ by distillation to obtain the final product.

Metabolic Labeling of HepG2 Cells

This protocol outlines a general procedure for tracing the metabolism of Acetophenone-1,2-¹³C₂ in a human liver cell line.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Acetophenone-1,2-¹³C₂ (stock solution in a suitable solvent like DMSO)

-

Methanol (B129727) (ice-cold)

-

Cell scraper

-

Microcentrifuge tubes

Procedure:

-

Cell Culture : Culture HepG2 cells in standard medium until they reach the desired confluency (typically 70-80%).

-

Labeling : Remove the standard medium and replace it with fresh medium containing a defined concentration of Acetophenone-1,2-¹³C₂ (e.g., 10 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Incubation : Incubate the cells for a specific time period (e.g., 24 or 48 hours) to allow for the uptake and metabolism of the labeled compound.

-

Metabolite Extraction :

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to the cells.

-

Incubate at -80°C for at least 15 minutes to precipitate proteins.

-

Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

-

Sample Processing :

-

Centrifuge the tubes at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris.

-

Transfer the supernatant, which contains the metabolites, to a new tube.

-

Dry the metabolite extract using a vacuum concentrator.

-

-

Analysis : Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis to identify and quantify the ¹³C-labeled metabolites.

Visualizations

Synthesis of Acetophenone-1,2-¹³C₂

Metabolic Labeling Experimental Workflow

Principle of Isotope Dilution Mass Spectrometry

Putative Metabolic Pathway of Acetophenone in the Liver

Based on the known metabolism of similar compounds like acetaminophen (B1664979), acetophenone is likely metabolized in the liver through Phase I and Phase II reactions.

References

The Versatility of ¹³C Labeled Acetophenone in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and mechanistic studies, isotopically labeled compounds are indispensable tools. Among these, ¹³C labeled acetophenone (B1666503) stands out as a versatile building block and probe, offering profound insights into reaction mechanisms, metabolic pathways, and quantitative analysis. This technical guide provides a comprehensive overview of the applications of ¹³C labeled acetophenone, complete with experimental protocols, quantitative data, and visual workflows to empower researchers in their scientific endeavors.

Synthesis of ¹³C Labeled Acetophenone

The targeted introduction of a ¹³C isotope into the acetophenone scaffold can be achieved through several synthetic strategies, primarily depending on the desired labeling position (carbonyl or methyl group).

Synthesis of [carbonyl-¹³C]Acetophenone via Friedel-Crafts Acylation

A common and effective method for introducing a ¹³C label at the carbonyl position is through the Friedel-Crafts acylation of benzene (B151609) using ¹³C-labeled acetyl chloride.

Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and anhydrous benzene (excess, serving as both reactant and solvent).

-

Addition of Labeled Reagent: The flask is cooled in an ice bath, and [1-¹³C]acetyl chloride (1.0 equivalent) is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (approximately 80°C) for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water, 5% sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude [carbonyl-¹³C]acetophenone is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

| Starting Material | Reagents | Product | Yield (%) | Isotopic Purity (%) |

| Benzene | [1-¹³C]Acetyl chloride, AlCl₃ | [carbonyl-¹³C]Acetophenone | 75-85 | >99 |

Table 1: Representative quantitative data for the synthesis of [carbonyl-¹³C]acetophenone.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Acetophenone-1,2-13C2 as a Precursor in Chemical Synthesis

Introduction

This compound is a stable, isotopically labeled form of acetophenone (B1666503), the simplest aromatic ketone.[1][2] In this labeled variant, the two carbon atoms of the acetyl group (the carbonyl carbon and the methyl carbon) are replaced with the heavy isotope, carbon-13 (¹³C). This isotopic signature makes this compound an invaluable tool for researchers, particularly in the fields of organic synthesis, metabolic research, and pharmaceutical development.[2][3] Its primary utility lies in its function as a tracer, allowing scientists to track the fate of the labeled carbon atoms through complex chemical reactions and biological pathways using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][4] This guide provides a comprehensive overview of the synthesis of this compound and its applications as a precursor and investigative probe.

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the Friedel-Crafts acylation of benzene (B151609).[4][5] This cornerstone reaction in organic chemistry involves the introduction of an acyl group onto an aromatic ring.[4] In this specific application, doubly labeled [1,2-¹³C₂]acetyl chloride is reacted with benzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]

The precursor, [1,2-¹³C₂]acetyl chloride, is commonly prepared by chlorinating [1,2-¹³C₂]acetic acid with a reagent like thionyl chloride (SOCl₂).[4] The careful execution of this synthesis is critical to ensure high isotopic fidelity and prevent scrambling of the ¹³C labels.[4]

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general methodology for the synthesis of this compound.

Materials:

-

Benzene (anhydrous)

-

[1,2-¹³C₂]Acetyl chloride

-

Aluminum chloride (AlCl₃, anhydrous)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Hydrochloric acid (HCl, dilute aqueous solution)

-

Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

-

Magnesium sulfate (B86663) (MgSO₄, anhydrous)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (DCM) in the flask and cool the mixture in an ice bath.

-

Reagent Addition: Slowly add a solution of [1,2-¹³C₂]acetyl chloride in anhydrous DCM to the cooled AlCl₃ suspension via the dropping funnel. After the addition, add benzene to the reaction mixture.

-

Reaction: Allow the reaction to stir at a controlled low temperature (e.g., 0-5°C). Maintaining a low temperature is crucial to prevent exothermic side reactions and potential loss of isotopic integrity.[4] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Quenching: Once the reaction is complete, carefully quench it by slowly adding the reaction mixture to a flask containing crushed ice and dilute hydrochloric acid.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound, typically by vacuum distillation, to obtain the final product.

-

Characterization: Confirm the structure and isotopic purity using NMR (¹H and ¹³C) and Mass Spectrometry.

Data Presentation: Synthesis Parameters and Product Properties

| Parameter | Value / Condition | Reference |

| Reactants | Benzene, [1,2-¹³C₂]Acetyl chloride | [4] |

| Catalyst | Aluminum chloride (AlCl₃) | [4] |

| Solvent | Dichloromethane (DCM) | N/A |

| Temperature Control | 0-5 °C (Crucial for isotopic fidelity) | [4] |

| Isotopic Purity (¹³C) | 99 atom % | |

| Boiling Point | 202 °C (lit.) | |

| Melting Point | 19-20 °C (lit.) | |

| Density | 1.047 g/mL at 25 °C | |

| Mass Shift | M+2 |

Applications in Chemical Synthesis and Research

Mechanistic Studies in Organic Chemistry

The primary application of this compound in organic synthesis is to elucidate reaction mechanisms.[4] By tracing the ¹³C-labeled acetyl group, chemists can gain precise insights into how bonds are formed and broken. For example, it can be used to study the carbon atom flow in reactions like the Claisen-Schmidt condensation, providing definitive evidence for the proposed reaction pathway.[4]

Caption: Workflow for elucidating reaction mechanisms using this compound.

Precursor for Labeled Bioactive Compounds

Acetophenone is a known precursor for a wide range of pharmaceuticals and bioactive molecules, including anti-inflammatory agents, anesthetics, and heterocyclic compounds.[1][6][7] By using this compound as the starting material, researchers can synthesize ¹³C-labeled versions of these target molecules. These labeled compounds are critical for drug discovery and development, particularly for absorption, distribution, metabolism, and excretion (ADME) studies.[3][8]

Applications in Biological and Drug Development Studies

Metabolic Pathway Analysis

In biological systems, this compound serves as a powerful tracer to map metabolic pathways.[4] When introduced to cells or organisms, the labeled acetophenone is metabolized, and the ¹³C atoms are incorporated into various downstream products. By analyzing the resulting metabolites, researchers can identify and quantify the activity of specific metabolic routes.[4][9] This technique has been used to study the metabolism of aromatic ketones in human liver cell lines and to investigate the biosynthesis of natural products in plants.[4]

Caption: General workflow for metabolic pathway analysis using a ¹³C-labeled tracer.

Quantitative Analysis in Drug Development

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative bioanalysis using mass spectrometry.[2][3] this compound can be used as an internal standard when quantifying unlabeled acetophenone or its metabolites in biological matrices.[2] Because it is chemically identical to the analyte but has a different mass, it co-elutes during chromatography and experiences similar ionization effects, correcting for variations in sample preparation and instrument response. This leads to highly accurate and precise quantification, which is essential for pharmacokinetic studies.[2][3]

Caption: Logical flow from precursor synthesis to diverse applications of this compound.

Conclusion

This compound is a versatile and powerful tool for the scientific community. Its synthesis via the well-established Friedel-Crafts acylation allows for the precise placement of ¹³C labels. This isotopic signature enables its use as a precursor for synthesizing labeled bioactive compounds and as a tracer for dissecting complex chemical reaction mechanisms and metabolic pathways. For professionals in drug development, its role as an internal standard ensures the accuracy of quantitative analyses essential for advancing new therapeutic agents. The continued application of this compound and similar labeled compounds will undoubtedly continue to provide profound insights across chemistry and biology.

References

- 1. ACETOPHENONE - Ataman Kimya [atamanchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 190314-15-9 | Benchchem [benchchem.com]

- 5. scribd.com [scribd.com]

- 6. Acetophenone: Applications, Pharmacokinetics and Synthesis_Chemicalbook [chemicalbook.com]

- 7. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

Technical Guide: Acetophenone-1,2-¹³C₂ in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Acetophenone-1,2-¹³C₂, a stable isotope-labeled compound crucial for advancements in metabolic research and drug development. This document details its commercial availability, purity specifications, and practical applications, including detailed experimental protocols for its use as a tracer in metabolic studies.

Introduction to Acetophenone-1,2-¹³C₂

Acetophenone-1,2-¹³C₂ is a non-radioactive, stable isotope-labeled form of acetophenone (B1666503), the simplest aromatic ketone. In this molecule, the two carbon atoms of the acetyl group are replaced with the heavy isotope of carbon, ¹³C. This isotopic labeling provides a distinct mass shift, making it an invaluable tool for tracing the metabolic fate of acetophenone and related compounds in biological systems without the complications of radioactivity. Its applications are particularly relevant in the study of xenobiotic metabolism, drug discovery, and understanding disease pathways. The metabolism of foreign compounds, or xenobiotics, is a critical area of study in pharmacology and toxicology, with the liver being the primary site of these transformations.[1][2][3][4]

Commercial Availability and Purity

Acetophenone-1,2-¹³C₂ is commercially available from several specialized chemical suppliers. The isotopic purity is consistently high, typically ≥99 atom % ¹³C, ensuring accurate and sensitive detection in tracing experiments. The chemical purity is also generally high, often ≥98-99%.

Below is a summary of typical product specifications from leading suppliers.

| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity |

| Sigma-Aldrich | Acetophenone-α,β-¹³C₂ | 190314-15-9 | 99 atom % ¹³C | 99% (CP) |

| MedChemExpress | Acetophenone-¹³C₂ | 190314-15-9 | Not specified | >98% |

| Cambridge Isotope Laboratories, Inc. | Acetophenone (methyl-¹³C, 99%) | 71777-36-1 | 99% | 98% |

Applications in Research

The primary application of Acetophenone-1,2-¹³C₂ is as a tracer in metabolic studies, a field known as metabolomics.[5][6] By introducing this labeled compound into a biological system (e.g., cell cultures, microorganisms, or in vivo models), researchers can track the incorporation of the ¹³C atoms into various metabolites. This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the identification of novel metabolites.[7]

Xenobiotic Metabolism

Acetophenone, as a xenobiotic, undergoes a series of metabolic transformations in the body, primarily in the liver, to facilitate its excretion. These reactions are broadly categorized into Phase I and Phase II metabolism.[1][2][3][4]

-

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups. For acetophenone, this can involve oxidation or reduction.

-

Phase II Reactions: These are conjugation reactions where the modified compound is coupled with an endogenous molecule (e.g., glucuronic acid, sulfate, or glutathione) to increase its water solubility for excretion.

Using Acetophenone-1,2-¹³C₂, researchers can trace the flow of the carbon backbone through these metabolic steps, identifying the resulting metabolites and quantifying the activity of the involved enzymes.

A hypothetical metabolic pathway for acetophenone is depicted below.

Experimental Protocols

The following sections provide detailed, representative protocols for conducting a tracer study with Acetophenone-1,2-¹³C₂ using cell cultures, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Cell Culture and Isotope Labeling

This protocol describes the introduction of Acetophenone-1,2-¹³C₂ to a cell culture for metabolic analysis.

Materials:

-

Adherent cell line of interest (e.g., HepG2 human liver cancer cells)

-

Complete cell culture medium

-

Acetophenone-1,2-¹³C₂

-

6-well cell culture plates

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) (80% in water), pre-chilled to -80°C

-

Cell scraper

-

Dry ice

Procedure:

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment. Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

-

Preparation of Labeling Medium: Prepare the cell culture medium containing Acetophenone-1,2-¹³C₂ at the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically to be non-toxic while providing sufficient signal for detection.

-

Isotope Labeling: Once the cells have reached the desired confluency, aspirate the existing medium and replace it with the pre-warmed labeling medium.

-

Incubation: Return the plates to the incubator for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled acetophenone.

-

Metabolite Extraction:

-

To quench metabolic activity, place the culture plates on a bed of dry ice.

-

Aspirate the labeling medium and quickly wash the cells with 1 mL of ice-cold PBS.

-

Aspirate the PBS and add 1 mL of pre-chilled 80% methanol to each well.

-

Incubate the plates on dry ice for 15 minutes.

-

Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Centrifuge at >15,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites and store at -80°C until analysis.

-

References

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 4. pharmacylibrary.com [pharmacylibrary.com]

- 5. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions [mdpi.com]

- 7. The microbial metabolism of acetophenone. Metabolism of acetophenone and some chloroacetophenones by an Arthrobacter species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Comparative Analysis of Natural Abundance vs. ¹³C Enriched Acetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone (B1666503), the simplest aromatic ketone, serves as a fundamental building block in organic synthesis and is a key structural motif in numerous biologically active compounds. Understanding its metabolic fate and quantifying its presence in complex biological matrices is crucial for drug development and metabolic research. This guide provides a detailed technical overview of the analytical methodologies used to differentiate and quantify natural abundance acetophenone from its ¹³C enriched isotopologues. The use of stable isotope-labeled internal standards, such as ¹³C enriched acetophenone, is the gold standard for quantitative analysis by mass spectrometry and nuclear magnetic resonance spectroscopy, offering high precision and accuracy.

Physicochemical Properties and Isotopic Abundance

A foundational understanding of the physicochemical properties and natural isotopic abundance of acetophenone is essential for its analysis.

General Properties

| Property | Value |

| Chemical Formula | C₈H₈O |

| Molecular Weight | 120.15 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 202 °C |

| Melting Point | 19-20 °C |

Natural Isotopic Abundance

The isotopic composition of naturally occurring acetophenone is dominated by the most abundant isotopes of its constituent elements: ¹²C, ¹H, and ¹⁶O. However, the presence of heavier stable isotopes, primarily ¹³C, gives rise to characteristic isotopic patterns in mass spectrometry. The natural abundance of ¹³C is approximately 1.11%.[2] This means that for every 100 molecules of acetophenone, roughly 8.88 will contain one ¹³C atom, leading to a distinct M+1 peak in the mass spectrum.

Mass Spectrometry Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and quantification of acetophenone and its isotopologues.

Mass Spectra of Natural Abundance Acetophenone

The electron ionization (EI) mass spectrum of natural abundance acetophenone is characterized by a prominent molecular ion peak (M⁺) and several fragment ions.

| Ion | m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Structure |

| Molecular Ion (M⁺) | 120 | ~30-40 | [C₈H₈O]⁺ |

| M+1 Ion | 121 | ~2.5-3.5 | [¹³C₁C₇H₈O]⁺ |

| Base Peak | 105 | 100 | [C₇H₅O]⁺ |

| Fragment Ion | 77 | ~20-30 | [C₆H₅]⁺ |

| Fragment Ion | 51 | ~5-15 | [C₄H₃]⁺ |

Note: Relative intensities can vary depending on the instrument and analytical conditions.

The M+1 peak at m/z 121 arises from the natural abundance of ¹³C.[2][3] The base peak at m/z 105 corresponds to the loss of a methyl group (•CH₃), forming the stable benzoyl cation.[3] The peak at m/z 77 results from the subsequent loss of carbon monoxide (CO) from the benzoyl cation, yielding the phenyl cation.[3]

Mass Spectra of ¹³C Enriched Acetophenone

When acetophenone is enriched with ¹³C at a specific position, the mass spectrum will show a predictable shift in the m/z of the molecular ion and any fragments containing the labeled carbon. For example, in acetophenone-¹³C₁ (carbonyl labeled), the molecular ion peak will be shifted to m/z 121, and this will become the new base peak for the enriched species.

| Ion | Expected m/z (¹³C-carbonyl) | Expected m/z (¹³C-methyl) |

| Molecular Ion (M⁺) | 121 | 121 |

| [M-CH₃]⁺ | 106 | 105 |

| [C₆H₅]⁺ | 77 | 77 |

This clear mass shift allows for the selective detection and quantification of the ¹³C enriched standard, even in the presence of its natural abundance counterpart.

Experimental Protocol: GC-MS Analysis

This protocol outlines a general method for the comparative analysis of natural abundance and ¹³C enriched acetophenone.

1. Sample Preparation:

-

Prepare stock solutions of both natural abundance and ¹³C enriched acetophenone in a suitable solvent (e.g., methanol (B129727) or ethyl acetate) at a concentration of 1 mg/mL.

-

Create a mixed sample by combining equal volumes of the two stock solutions.

-

Prepare a dilution series of the mixed sample for calibration.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar column.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 150 °C at 10 °C/min.

-

Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

3. Data Analysis:

-

Acquire chromatograms and mass spectra for all samples.

-

Identify the retention time of acetophenone.

-

Extract the mass spectra for the acetophenone peak.

-

Compare the relative intensities of the m/z 120 and m/z 121 peaks in the natural abundance, enriched, and mixed samples.

-

For quantitative analysis, construct calibration curves based on the peak areas of the respective molecular ions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹³C NMR spectroscopy provides detailed structural information and is an excellent tool for confirming the position of ¹³C enrichment.

¹³C NMR Spectrum of Natural Abundance Acetophenone

The proton-decoupled ¹³C NMR spectrum of natural abundance acetophenone shows distinct signals for each of the eight carbon atoms.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~198.1 |

| C1 (ipso-carbon) | ~137.1 |

| C4 (para-carbon) | ~133.0 |

| C2, C6 (ortho-carbons) | ~128.5 |

| C3, C5 (meta-carbons) | ~128.2 |

| Methyl (CH₃) | ~26.5 |

Note: Chemical shifts are relative to TMS and can vary slightly depending on the solvent and concentration.[4][5]

¹³C NMR Spectrum of ¹³C Enriched Acetophenone

In a ¹³C enriched acetophenone sample, the signal corresponding to the enriched carbon atom will be significantly enhanced in intensity. For instance, in acetophenone-(carbonyl-¹³C), the peak at ~198 ppm will be dramatically larger than the other signals. Similarly, for acetophenone-(methyl-¹³C), the peak at ~26.5 ppm will show a marked increase in intensity. This high signal-to-noise ratio for the labeled position allows for more sensitive detection and can be used in metabolic tracer studies.

Experimental Protocol: ¹³C NMR Analysis

1. Sample Preparation:

-

Dissolve approximately 20-50 mg of natural abundance acetophenone in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Prepare a separate sample of ¹³C enriched acetophenone (e.g., 1-5 mg) in the same manner.

2. NMR Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Probe: 5 mm BBO probe.

-

Pulse Program: zgpg30 (power-gated decoupling with a 30° pulse).

-

Acquisition Parameters:

-

Spectral Width (SW): 240 ppm.

-

Number of Scans (NS): 1024 (for natural abundance), can be significantly lower for enriched sample.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1.36 seconds.

-

-

Processing:

-

Apply an exponential window function with a line broadening of 1 Hz before Fourier transformation.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the comparative analysis of natural abundance and ¹³C enriched acetophenone.

Caption: Experimental workflow for comparative analysis.

Metabolic Pathway of Acetophenone

While acetophenone is not a classical signaling molecule that activates a specific receptor-ligand pathway, its biotransformation is of significant interest in drug metabolism studies. The primary metabolic pathway involves reduction and oxidation reactions, primarily mediated by cytochrome P450 enzymes in the liver.[6][7]

Caption: Metabolic pathway of acetophenone.

Applications in Research and Drug Development

The ability to distinguish and quantify natural abundance from ¹³C enriched acetophenone is critical in several areas:

-

Pharmacokinetic Studies: ¹³C enriched acetophenone can be used as an internal standard to accurately determine the absorption, distribution, metabolism, and excretion (ADME) of acetophenone-containing drug candidates.

-

Metabolic Flux Analysis: Tracing the incorporation of ¹³C from labeled precursors into acetophenone can elucidate biosynthetic pathways.

-

Environmental Fate Studies: Labeled acetophenone can be used to track its degradation and transformation in various environmental matrices.

-

Quantitative Bioanalysis: Isotope dilution mass spectrometry using a ¹³C labeled internal standard provides the most accurate method for quantifying acetophenone in biological samples such as plasma, urine, and tissue homogenates.

Conclusion

The comparative analysis of natural abundance and ¹³C enriched acetophenone using mass spectrometry and NMR spectroscopy is a powerful approach for researchers, scientists, and drug development professionals. This guide has provided a comprehensive overview of the key analytical techniques, including detailed experimental protocols and expected data. The ability to accurately quantify and trace the fate of acetophenone and its derivatives is essential for advancing our understanding of their biological roles and for the development of new therapeutics. The provided workflows and metabolic pathway diagram serve as valuable tools for designing and interpreting experiments in this important area of research.

References

- 1. Acetophenone [webbook.nist.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. asdlib.org [asdlib.org]

- 4. scribd.com [scribd.com]

- 5. rsc.org [rsc.org]

- 6. Medicinal chemistry on metabolism(Phase I & Phase II Reactions) | PDF [slideshare.net]

- 7. Alterations of Cytochrome P450–Mediated Drug Metabolism during Liver Repair and Regeneration after Acetaminophen-Induced Liver Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Acetophenone-1,2-13C2: A Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of Acetophenone-1,2-13C2, an isotopically labeled form of the simplest aromatic ketone, acetophenone (B1666503). Due to the incorporation of two carbon-13 (¹³C) isotopes in the acetyl group, this compound serves as a valuable tracer in various research applications, particularly in metabolic pathway analysis and for quantifying drug development processes.[1][2] This document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis, and outlines its applications in scientific research. Furthermore, this guide presents signaling pathways and experimental workflows visualized through diagrams to facilitate a deeper understanding of its utility.

Chemical and Physical Properties

This compound is a derivative of acetophenone where the two carbon atoms of the acetyl group are replaced with the ¹³C isotope.[3] This specific labeling makes it a powerful tool for various research applications.[3] The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₆H₅¹³CO¹³CH₃ |

| Molecular Weight | 122.13 g/mol [2][3][4] |

| CAS Number | 190314-15-9[3][4] |

| Isotopic Purity | 99 atom % ¹³C |

| Mass Shift | M+2 |

| Boiling Point | 202 °C (literature) |

| Melting Point | 19-20 °C (literature) |

| Density | 1.047 g/mL at 25 °C |

| Refractive Index | n20/D 1.5325 (literature) |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for synthesizing this compound is through the Friedel-Crafts acylation reaction.[3] This method involves the reaction of benzene (B151609) with [1,2-¹³C₂]acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

Materials:

-

[1,2-¹³C₂]acetyl chloride

-

Benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry diethyl ether

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride in an excess of dry benzene.

-

Cool the flask in an ice bath to maintain a low temperature. The Friedel-Crafts acylation is an exothermic reaction, and controlling the temperature is crucial to prevent side reactions and ensure isotopic integrity.[3]

-

Slowly add a solution of [1,2-¹³C₂]acetyl chloride in dry benzene to the stirred suspension from the dropping funnel.

-

After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.

-

Carefully quench the reaction by slowly adding the reaction mixture to a beaker of crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution to remove any unreacted starting materials and byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (benzene and any diethyl ether used for washing) using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation or chromatography if necessary.

Applications in Research

Acetophenone-1,2-¹³C₂ is a valuable tool for researchers, particularly in the fields of metabolomics and drug development. Its primary application is as a tracer to elucidate metabolic pathways.[1][3]

Metabolic Pathway Analysis

Researchers utilize Acetophenone-1,2-¹³C₂ to track the metabolic fate of acetophenone within biological systems.[3] By introducing the labeled compound, scientists can follow the incorporation of the ¹³C atoms into downstream metabolites. This allows for the unambiguous identification and quantification of metabolic pathways.[3] For instance, it has been used to study the metabolism of L-phenylalanine to acetophenone in plants.[3]

A synergistic approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is often employed for enhanced compound identification and isotopic pattern mapping.[3] High-resolution MS can determine the molecular formula of a metabolite and its mass shift due to ¹³C incorporation, while ¹³C-NMR can pinpoint the exact location of the ¹³C atoms in the product molecules.[3] The presence of ¹³C-¹³C spin-spin coupling in the NMR spectrum provides definitive proof that the two adjacent labeled carbons were incorporated as an intact unit, which helps in constraining the possible metabolic pathways involved.[3]

Visualizations

Experimental Workflows

References

Methodological & Application

Application Note: Quantitative Analysis of Acetophenone using Acetophenone-1,2-13C2 as an Internal Standard by Isotope Dilution Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetophenone (B1666503) is a versatile organic compound utilized as a precursor in the synthesis of various pharmaceuticals and resins.[1] Accurate and precise quantification of acetophenone in diverse matrices is crucial for process monitoring, quality control, and pharmacokinetic studies. Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for quantitative analysis, combining the sensitivity and selectivity of mass spectrometry with the precision afforded by isotopically labeled internal standards.[2] The use of a stable isotope-labeled (SIL) internal standard, such as Acetophenone-1,2-13C2, is the preferred method for quantitative bioanalysis using LC-MS, as it accurately compensates for variations in sample extraction, matrix effects, and instrument response.[3][4]

This application note describes a general methodology for the quantitative analysis of acetophenone in a given matrix using this compound as an internal standard, coupled with either Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). 13C-labeled internal standards are particularly advantageous as they exhibit nearly identical chemical and physical properties to the analyte, ensuring co-elution during chromatographic separation and minimizing differential ion suppression effects.[5]

Principle of the Method

The methodology is based on the principle of isotope dilution, where a known amount of this compound is added to the sample containing an unknown amount of unlabeled acetophenone. The SIL internal standard and the native analyte behave almost identically during sample preparation and analysis.[6] After extraction and chromatographic separation, the compounds are detected by a mass spectrometer. Quantification is achieved by measuring the ratio of the mass spectrometric response of the analyte to that of the SIL internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Materials and Reagents

-

Analyte: Acetophenone (≥99% purity)

-

Internal Standard: this compound (99 atom % 13C)[7]

-

Solvents: Acetonitrile, Methanol (B129727), Water (LC-MS grade or equivalent)

-

Mobile Phase Modifiers: Formic acid or ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Extraction Solvents: Ethyl acetate, Dichloromethane (B109758), or as determined by sample matrix

-

Gases: Nitrogen (for solvent evaporation), Argon (for collision-induced dissociation)

Instrumentation

-

High-Performance Liquid Chromatograph (HPLC) or Gas Chromatograph (GC)

-

Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI for LC-MS, Electron Ionization - EI for GC-MS)

-

Analytical column suitable for the separation of acetophenone (e.g., C18 for LC, DB-5ms for GC)

Experimental Protocols

Protocol 1: Quantification of Acetophenone by LC-MS/MS

1. Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solution of Acetophenone (1 mg/mL): Accurately weigh and dissolve an appropriate amount of acetophenone in methanol.

-

Primary Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[7]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution of acetophenone with a 50:50 mixture of methanol and water.

-

Internal Standard Spiking Solution (e.g., 100 ng/mL): Dilute the primary stock solution of this compound with a 50:50 mixture of methanol and water to a final concentration appropriate for the expected analyte concentration range.

-

Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking the appropriate working standard solutions into the blank matrix of interest (e.g., plasma, water, soil extract).

2. Sample Preparation (Liquid-Liquid Extraction Example)

-

To 100 µL of the sample (calibration standard, QC, or unknown), add 25 µL of the internal standard spiking solution.

-

Vortex briefly to mix.

-

Add 500 µL of ethyl acetate.

-

Vortex for 2 minutes to extract the analyte and internal standard.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to mix and transfer to an autosampler vial for analysis.

3. LC-MS/MS Analysis

-

LC System: HPLC system

-

Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 95% A, ramp to 5% A, then return to initial conditions).

-

Injection Volume: 5 µL

-

MS System: Tandem mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Acetophenone: To be determined by direct infusion (e.g., precursor ion [M+H]⁺ m/z 121, product ion m/z 105)

-

This compound: Precursor ion [M+H]⁺ m/z 123, product ion m/z 107[7]

-

-

Collision Energy: Optimize for each transition.

4. Data Analysis

-

Integrate the peak areas for both the acetophenone and this compound MRM transitions.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of acetophenone in the unknown samples from the calibration curve.

Protocol 2: Quantification of Acetophenone by GC-MS

1. Preparation of Standards:

-

Follow the same procedure as for LC-MS/MS, but use a volatile solvent compatible with GC, such as dichloromethane or methanol.

2. Sample Preparation (Liquid-Liquid Extraction Example):

-

Follow the same extraction procedure as for LC-MS/MS. After evaporation, reconstitute the sample in a solvent suitable for GC injection (e.g., 100 µL of ethyl acetate).

3. GC-MS Analysis

-

GC System: Gas chromatograph

-

Column: DB-5ms or similar nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

-

MS System: Mass spectrometer

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Type: Selected Ion Monitoring (SIM) or MRM if available.

-

Monitored Ions (SIM mode):

-

Acetophenone: m/z 120 (molecular ion), 105 (base peak), 77

-

This compound: m/z 122 (molecular ion), 107[7]

-

4. Data Analysis:

-

Follow the same data analysis procedure as for LC-MS/MS, using the peak areas of the selected ions.

Data Presentation

The performance of the analytical method should be validated according to regulatory guidelines.[8][9] Key validation parameters are summarized in the table below. The values presented are hypothetical and serve as an example of expected performance.

| Parameter | Acceptance Criteria | Example Result (LC-MS/MS) | Example Result (GC-MS) |

| Linearity (r²) | ≥ 0.99 | 0.998 | 0.995 |

| Calibration Range | Dependent on application | 1 - 1000 ng/mL | 10 - 5000 ng/mL |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ≥ 10 | 1 ng/mL | 10 ng/mL |

| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% | < 12% |

| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 11% | < 13% |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5% to +8% | -9% to +10% |

| Recovery | Consistent and reproducible | > 85% | > 80% |

| Matrix Effect | Within acceptable limits | Minimal | Minimal |

Visualization

Caption: Workflow for the quantitative analysis of acetophenone.

References

- 1. pfigueiredo.org [pfigueiredo.org]

- 2. researchgate.net [researchgate.net]

- 3. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetophenone-a,b-13C2 13C 99atom 190314-15-9 [sigmaaldrich.com]

- 8. scispace.com [scispace.com]

- 9. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]

Application Notes and Protocols for Tracking Carbon Flow in Reactions with Acetophenone-1,2-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying cellular metabolic fluxes. The use of ¹³C-labeled substrates, such as Acetophenone-1,2-¹³C₂, allows researchers to track the progression of carbon atoms through various biochemical reactions. This provides a detailed snapshot of cellular metabolism, offering critical insights into microbial degradation pathways, drug metabolism, and the biosynthesis of novel compounds. Acetophenone (B1666503), a simple aromatic ketone, is a common intermediate in the catabolism of various aromatic compounds and is also a metabolite of certain xenobiotics in mammals. By using Acetophenone-1,2-¹³C₂, where the carbonyl carbon and the methyl carbon are labeled, we can precisely follow the fate of the acetyl group in different metabolic contexts.

These application notes provide a comprehensive guide to designing and conducting experiments for tracking the carbon flow from Acetophenone-1,2-¹³C₂. Detailed protocols for sample preparation and analysis using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are provided, along with examples of data presentation and visualization.

Metabolic Pathways of Acetophenone

Acetophenone is metabolized by a variety of organisms through different pathways. In microorganisms, two primary degradation routes have been identified. In mammals, including humans, acetophenone is metabolized and excreted.

Microbial Degradation of Acetophenone

1. Baeyer-Villiger Monooxygenase Pathway: In some microorganisms, such as Arthrobacter, acetophenone undergoes a Baeyer-Villiger oxidation. An oxygen atom is inserted between the carbonyl carbon and the phenyl group, forming phenyl acetate (B1210297). This ester is then hydrolyzed by an esterase to yield phenol (B47542) and acetate.

2. Carboxylation Pathway: Another microbial pathway involves the carboxylation of acetophenone to produce benzoylacetate. This reaction is catalyzed by acetophenone carboxylase.

Mammalian Metabolism of Acetophenone

In humans and other mammals, acetophenone is primarily metabolized in the liver. The main metabolic route involves oxidation, leading to the formation of benzoic acid, carbonic acid, and acetone. Benzoic acid can be further conjugated with glycine (B1666218) to form hippuric acid, which is then excreted in the urine.

Visualizing the Metabolic Pathways

The following diagrams illustrate the key metabolic pathways of acetophenone.

Figure 1. Metabolic pathways of Acetophenone-1,2-¹³C₂ in microbial and mammalian systems.

Experimental Design and Workflow

A typical workflow for a carbon tracing experiment using Acetophenone-1,2-¹³C₂ involves several key steps, from cell culture and labeling to sample analysis and data interpretation.

Figure 2. General experimental workflow for carbon tracing with Acetophenone-1,2-¹³C₂.

Experimental Protocols

The following are detailed protocols for conducting a carbon tracing experiment with Acetophenone-1,2-¹³C₂ in a microbial culture. These can be adapted for mammalian cell culture or other experimental systems.

Protocol 1: ¹³C-Labeling of Microbial Cultures

Materials:

-

Microorganism of interest (e.g., Arthrobacter sp.)

-

Appropriate growth medium

-

Acetophenone-1,2-¹³C₂ (sterile solution)

-

Shaking incubator

-

Spectrophotometer

-

Sterile flasks and centrifuge tubes

Procedure:

-

Inoculate the microorganism into a suitable liquid medium and grow to the mid-exponential phase.

-

Prepare a stock solution of Acetophenone-1,2-¹³C₂ in a suitable solvent (e.g., ethanol) and sterilize by filtration.

-

Add the Acetophenone-1,2-¹³C₂ stock solution to the culture to a final concentration of 1-5 mM. An equivalent culture with unlabeled acetophenone should be run as a control.

-

Continue incubation under the same growth conditions.

-

Collect cell samples at different time points (e.g., 0, 1, 2, 4, 8 hours) to monitor the uptake of the tracer and the appearance of labeled metabolites.

-

For each time point, rapidly quench metabolic activity by mixing the cell suspension with cold methanol (B129727) (-20°C) in a 1:1 ratio.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet with a cold saline solution and store at -80°C until metabolite extraction.

Protocol 2: Metabolite Extraction and Sample Preparation for GC-MS Analysis

Materials:

-

Cell pellets from Protocol 1

-

Extraction solvent (e.g., 80% methanol)

-

Derivatization agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

-

Solvent for derivatization (e.g., pyridine)

-

Vortex mixer, centrifuge, and evaporator

Procedure:

-

Resuspend the cell pellet in the cold extraction solvent.

-

Lyse the cells using sonication or bead beating.

-

Centrifuge the lysate to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

-

To the dried extract, add the derivatization agent and solvent.

-

Incubate at a suitable temperature (e.g., 60-70°C) for 30-60 minutes to allow for complete derivatization.

-

The derivatized sample is now ready for GC-MS analysis.

Protocol 3: GC-MS Analysis of ¹³C-Labeled Metabolites

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms)

GC-MS Settings (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium

-

Ionization Mode: Electron Ionization (EI)

-

Mass Range: m/z 50-650

Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Identify the peaks corresponding to acetophenone and its expected metabolites (e.g., phenyl acetate, phenol, acetate) based on their retention times and mass spectra.

-

Analyze the mass spectra of these peaks to determine the mass isotopomer distributions (MIDs). The incorporation of ¹³C from Acetophenone-1,2-¹³C₂ will result in a shift in the mass of the molecular ion and its fragments.

Protocol 4: NMR Spectroscopy Analysis of ¹³C Isotopomers

Materials:

-

Dried metabolite extracts

-

NMR buffer (e.g., phosphate (B84403) buffer in D₂O)

-

NMR tubes

Procedure:

-

Reconstitute the dried metabolite extract in the NMR buffer.

-

Transfer the solution to an NMR tube.

-

Acquire ¹³C and ¹H NMR spectra.

-

The presence of ¹³C labels can be directly observed in the ¹³C spectrum. The coupling between adjacent ¹³C atoms in Acetophenone-1,2-¹³C₂ and its metabolites can provide valuable structural information.

-

Advanced NMR techniques like HSQC and HMBC can be used to assign the signals and trace the flow of the ¹³C labels.

Data Presentation

Quantitative data from ¹³C tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison. Mass isotopomer distributions (MIDs) are typically presented in tables.

Table 1: Illustrative Mass Isotopomer Distribution of Acetophenone and its Metabolites after 4 hours of Labeling

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |

| Acetophenone | 10.5 | 2.3 | 87.2 |

| Phenyl acetate | 45.1 | 5.6 | 49.3 |

| Acetate | 30.8 | 3.1 | 66.1 |

Note: This is illustrative data. Users should replace this with their experimental results.

Table 2: Hypothetical Relative Metabolic Fluxes Determined from ¹³C-MFA

| Reaction | Relative Flux (%) |

| Acetophenone -> Phenyl acetate | 75 |

| Acetophenone -> Benzoylacetate | 25 |

| Phenyl acetate -> Phenol + Acetate | 100 |

Note: This is hypothetical data. Users should replace this with their flux analysis results.

Conclusion

Tracking the carbon flow from Acetophenone-1,2-¹³C₂ is a valuable tool for researchers in various fields. The protocols and guidelines presented here provide a solid foundation for designing and executing such experiments. By carefully following these methodologies and adapting them to specific research questions, scientists can gain a deeper understanding of the metabolic fate of acetophenone and its role in biological systems. The combination of stable isotope labeling with advanced analytical techniques like GC-MS and NMR spectroscopy offers a powerful approach to unravel the complexities of cellular metabolism.

Application Notes and Protocols: Acetophenone-1,2-13C2 for Metabolic Flux Analysis in Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. By introducing isotopically labeled substrates, such as those containing Carbon-13 (¹³C), researchers can trace the flow of atoms through metabolic pathways. This provides a detailed snapshot of cellular metabolism, which is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocesses.

Acetophenone (B1666503), a simple aromatic ketone, is a secondary metabolite that can be processed by mammalian cells. While not a central carbon source, its metabolism can provide insights into xenobiotic processing and specific enzymatic activities. This document provides detailed application notes and protocols for the use of Acetophenone-1,2-¹³C₂ as a tracer for metabolic flux analysis in cell cultures. By tracing the labeled carbons from Acetophenone-1,2-¹³C₂, researchers can investigate the flux through its metabolic pathways, primarily its oxidation and potential carboxylation routes.

Principle of the Method

The core principle involves introducing Acetophenone-1,2-¹³C₂ into the cell culture medium. The cells will take up this labeled compound and metabolize it. The ¹³C atoms from the acetyl group of acetophenone will be incorporated into downstream metabolites. By using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the distribution of these heavy isotopes in the metabolites can be determined. This labeling pattern provides quantitative data to calculate the intracellular metabolic fluxes.

In mammalian cells, acetophenone is primarily metabolized in the liver via oxidation to phenylacetate, which can be further converted to benzoic acid and then conjugated with glycine (B1666218) to form hippurate for excretion.[1][2] Additionally, some studies suggest the existence of carboxylase enzymes in mammals that are homologous to bacterial acetophenone carboxylase, which converts acetophenone to benzoylacetate.[3] Therefore, tracing with Acetophenone-1,2-¹³C₂ can potentially elucidate the activity of these pathways.

Applications

-

Drug Metabolism Studies: Investigate the impact of drug candidates on xenobiotic metabolism pathways. Changes in the flux of acetophenone metabolism can indicate potential drug-drug interactions or off-target effects.

-

Toxicology Research: Assess the metabolic response of cells to toxic compounds by monitoring alterations in acetophenone metabolism.

-

Enzyme Activity Assays: Quantify the in-situ activity of enzymes involved in acetophenone metabolism, such as oxidases and potentially carboxylases.

-

Disease Modeling: Compare the metabolic phenotype of healthy versus diseased cells (e.g., liver cancer cells) in their ability to metabolize xenobiotics like acetophenone.

Experimental Protocols

This section provides a detailed methodology for a typical metabolic flux analysis experiment using Acetophenone-1,2-¹³C₂.

Cell Culture and Labeling

-

Cell Seeding: Plate the mammalian cells of interest (e.g., HepG2, primary hepatocytes) in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes). Culture the cells in their standard growth medium until they reach the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare a fresh batch of the appropriate base medium (e.g., DMEM, RPMI-1640). Supplement this medium with all necessary components (e.g., fetal bovine serum, antibiotics), and then add Acetophenone-1,2-¹³C₂ to a final concentration typically in the range of 10-100 µM. The exact concentration should be optimized for the specific cell line and experimental goals to avoid toxicity. A parallel culture with unlabeled acetophenone should be run as a control.

-

Labeling: Aspirate the standard growth medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

-